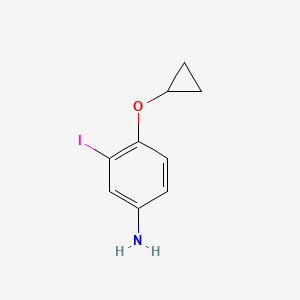

4-Cyclopropoxy-3-iodoaniline

Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds fundamental to synthetic organic chemistry. nih.gov They serve as crucial precursors in a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds. nih.govcolab.wsbohrium.com The presence of a halogen on the aniline ring significantly influences the molecule's reactivity, providing a handle for further functionalization.

Aniline and its derivatives are known for their high reactivity in electrophilic aromatic substitution, which can sometimes lead to challenges in controlling reaction selectivity and stoichiometry. nih.govlibretexts.org The introduction of a halogen atom is a key strategy to modulate this reactivity and to introduce a site for subsequent, more complex molecular assembly. Halogenated anilines are not only synthetic workhorses but are also found in nature, with some marine organisms biosynthesizing compounds like 2,4,6-tribromoaniline. rsc.org Their utility extends to the manufacturing of dyes, pharmaceuticals, and agricultural chemicals. openaccessjournals.comresearchgate.netsci-hub.se

Significance of the Cyclopropoxy Moiety in Molecular Design

The cyclopropyl (B3062369) group, and by extension the cyclopropoxy ether, is a highly valued substituent in modern molecular design, especially within medicinal chemistry. scientificupdate.comunl.pt Its inclusion in a molecule is a strategic choice to enhance a variety of properties. nih.gov The three-membered ring is conformationally rigid and introduces a distinct spatial arrangement that can optimize interactions with biological targets. hyphadiscovery.com

From an electronic perspective, the cyclopropyl ring possesses enhanced π-character in its C-C bonds, allowing it to act as an electron-donating group through conjugation with an adjacent aromatic system. unl.pt A key advantage of incorporating cyclopropyl groups is the potential to improve a molecule's metabolic stability. unl.pthyphadiscovery.com The C-H bonds within the cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com This can lead to an improved pharmacokinetic profile, a critical consideration in drug development. nih.govontosight.ai

| Feature of Cyclopropyl Group | Impact in Molecular Design |

| Conformational Rigidity | Locks molecules into bioactive conformations, potentially increasing potency. unl.pt |

| Metabolic Stability | Reduces susceptibility to oxidative metabolism, improving pharmacokinetic profiles. unl.pthyphadiscovery.com |

| Electronic Properties | Can act as an electron-donating group, influencing the reactivity of the aromatic ring. unl.pt |

| Potency & Selectivity | Can enhance binding to biological targets and reduce off-target effects. nih.gov |

Role of the Iodine Substituent in Aromatic System Reactivity

The iodine substituent on the aromatic ring of 4-Cyclopropoxy-3-iodoaniline plays a pivotal role in its synthetic utility. Among the halogens, iodine is the least reactive toward electrophilic attack on an aromatic ring, and its introduction often requires the use of an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.orgjove.com

While halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho- and para-directing because of resonance effects, where their lone pairs can donate electron density to the ring. wikipedia.org The most significant characteristic of the iodine substituent, however, is the relative weakness of the carbon-iodine (C-I) bond. This makes aryl iodides, such as 4-Cyclopropoxy-3-iodoaniline, highly reactive starting materials for a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. frontiersin.org This reactivity allows for the facile formation of new bonds, making iodo-substituted aromatics exceptionally valuable intermediates for constructing complex molecular frameworks. nih.govresearchgate.net

| Property of Aromatic Halogens | Fluorine | Chlorine | Bromine | Iodine |

| Electronegativity | Highest | High | Medium | Lowest |

| Reactivity in Electrophilic Substitution | Too reactive, often explosive. libretexts.org | Requires catalyst. libretexts.org | Requires catalyst. libretexts.org | Unreactive without an oxidizing agent. libretexts.orgjove.commsu.edu |

| C-X Bond Strength | Strongest | Strong | Weaker | Weakest |

| Reactivity as Leaving Group in Cross-Coupling | Low | Low | Moderate | High frontiersin.org |

Overview of Research Perspectives on Aryl Halide and Aniline Derivatives

Research involving aryl halides and aniline derivatives remains a vibrant and essential area of chemical science, driven by their importance as foundational molecules in both industry and academia.

Aryl Halide Derivatives: The central role of aryl halides is as building blocks in synthetic chemistry. nih.gov A major focus of current research is the development of more efficient and sustainable metal-catalyzed cross-coupling reactions. bohrium.com This includes creating novel catalyst systems, often based on palladium or more economical metals like copper, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.comsci-hub.ru Significant effort is also directed toward methods that can activate less reactive but more abundant aryl chlorides and bromides, as well as developing innovative activation strategies using light (photocatalysis) or electricity (electrosynthesis) to drive reactions under milder conditions. researchgate.netchemrxiv.org

Aniline Derivatives: Aniline and its derivatives are indispensable intermediates in the synthesis of a vast range of commercial products, including pharmaceuticals, agrochemicals, and polymers such as polyaniline. researchgate.netsci-hub.senih.gov Contemporary research explores the synthesis of novel aniline derivatives to tune the properties of resulting materials, for example, in the creation of chemical sensors. rsc.org The chemical and electrochemical oxidation of anilines is another area of intense study, relevant to both synthetic applications and environmental science. openaccessjournals.com Furthermore, the simple structure and hydrogen-bonding capability of the aniline motif continue to make it a popular backbone for the design of new biologically active compounds. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-iodoaniline |

InChI |

InChI=1S/C9H10INO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |

InChI Key |

ZLLVVEQWXFORMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)N)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclopropoxy 3 Iodoaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

Multi-Dimensional NMR for Connectivity and Stereochemical Assignment

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of substituted aromatic compounds like 4-Cyclopropoxy-3-iodoaniline. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between atoms.

For instance, COSY spectra would reveal the coupling between adjacent protons on the aromatic ring and within the cyclopropyl (B3062369) group. HSQC experiments correlate each proton with its directly attached carbon atom, while HMBC provides information about longer-range (2-3 bond) C-H correlations, which is critical for piecing together the molecular framework. In the case of 4-Cyclopropoxy-3-iodoaniline, HMBC would be crucial for confirming the position of the cyclopropoxy and iodo substituents relative to the aniline (B41778) moiety by observing correlations between the cyclopropyl protons and the aromatic carbon at the C4 position, and between the aromatic protons and the carbons bearing the iodo and amino groups. The use of multi-dimensional NMR can help in resolving overlapping signals and provides a robust method for quantitative assessment of spectral changes. nih.gov

A general approach for assigning similar structures involves using 2D NMR to differentiate between isomers, such as para- versus meta-substituted phenyl groups, by analyzing coupling constants in the aromatic region.

Table 1: Predicted 1H and 13C NMR Chemical Shifts and Couplings for 4-Cyclopropoxy-3-iodoaniline

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 | ~7.1-7.3 | C4, C6 | |

| H5 | ~6.5-6.7 | C1, C3 | |

| H6 | ~6.6-6.8 | C2, C4 | |

| NH2 | ~3.5-4.5 | C1 | |

| Cyclopropyl-CH | ~3.6-3.8 | C(Aromatic)-O, Cyclopropyl-CH2 | |

| Cyclopropyl-CH2 | ~0.6-0.9 | C(Aromatic)-O, Cyclopropyl-CH | |

| C1 | ~145-147 | ||

| C2 | ~128-130 | ||

| C3 | ~85-87 | ||

| C4 | ~150-152 | ||

| C5 | ~115-117 | ||

| C6 | ~118-120 | ||

| Cyclopropyl-CH | ~55-57 | ||

| Cyclopropyl-CH2 | ~6-8 |

Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) provides valuable information about the molecular conformation and packing in the crystalline state, which can differ significantly from the solution state. unibas.itmdpi.com For 4-Cyclopropoxy-3-iodoaniline, ssNMR could be employed to study the orientation of the cyclopropoxy group relative to the aromatic ring and the intermolecular interactions, such as hydrogen bonding involving the amine group. unibas.it

By comparing experimental 13C chemical shift tensor principal values with those computed for different possible conformations, the most probable solid-state structure can be determined. nih.gov This technique is particularly useful for compounds that are difficult to crystallize for X-ray diffraction analysis. nih.gov The barrier for dynamic processes, such as ring inversion, is often higher in the crystalline state, a phenomenon that can be quantified by variable-temperature ssNMR studies. unibas.it

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Fragmentation Pathway Analysis and Isomeric Differentiation

Under collision-induced dissociation (CID) conditions, protonated haloaniline isomers exhibit characteristic fragmentation patterns that can be used for their identification and differentiation. nih.gov For ortho-haloanilines, a common fragmentation pathway involves the loss of a hydrogen halide or a halogen radical. nih.gov In contrast, meta and para isomers tend to lose ammonia (B1221849) or halogen radicals. nih.gov For 4-Cyclopropoxy-3-iodoaniline, a para-substituted aniline, the loss of the iodine radical would be an expected fragmentation pathway. The presence of the cyclopropoxy group would likely lead to additional characteristic fragmentation, such as the loss of cyclopropene (B1174273) or other small molecules derived from the cyclopropyl ring.

The precise mass measurements afforded by HRMS allow for the confident identification of fragment ions, enabling the construction of detailed fragmentation schemes. mdpi.comnih.gov These schemes are crucial for distinguishing between isomers that might have very similar chromatographic and 1D NMR properties. acs.org

Radical-Directed Dissociation (RDD) for Site-Selective Bond Cleavage Analysis

Radical-Directed Dissociation (RDD) is an advanced mass spectrometry technique that can induce site-selective bond cleavage. chromatographyonline.com This method often involves the photolysis of a carbon-iodine (C-I) bond to generate a specific radical. acs.org The C-I bond in aryl iodides can undergo rapid dissociation upon UV photoactivation. acs.org In the context of 4-Cyclopropoxy-3-iodoaniline, irradiation with a suitable UV laser could selectively cleave the C3-I bond, generating an aryl radical.

The subsequent fragmentation of this radical ion, induced by collisional activation, would provide highly specific structural information that is not accessible through conventional CID methods. acs.orgnsf.gov This technique can be particularly powerful for confirming the position of the iodine atom on the aromatic ring. The energy from the photon, in excess of the C-I bond dissociation energy (approximately 280 kJ/mol), can be dissipated, and the resulting protein radical can be isolated and further fragmented. acs.org

Advanced Vibrational Spectroscopy

The vibrational frequencies of substituted anilines are influenced by the electronic properties and position of the substituents. royalsocietypublishing.org In 4-Cyclopropoxy-3-iodoaniline, the electron-donating cyclopropoxy group and the electron-withdrawing (by induction) and bulky iodo group will have distinct effects on the vibrational modes of the aniline core.

FT-IR and Raman spectra of substituted anilines show characteristic bands for N-H stretching, N-H bending, C-N stretching, and aromatic C-C stretching vibrations. researchgate.netarabjchem.org For example, the N-H stretching vibrations in primary aromatic amines typically appear as two bands in the 3300-3500 cm-1 region. cdnsciencepub.com The positions and intensities of these bands are sensitive to substituent effects and intermolecular hydrogen bonding. royalsocietypublishing.orgcdnsciencepub.com The C-I stretching vibration is expected to appear in the far-infrared region.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to provide a more detailed assignment of the observed vibrational modes. researchgate.netscholarsresearchlibrary.comresearchgate.net By comparing the calculated and experimental spectra, a comprehensive understanding of the vibrational dynamics of the molecule can be achieved.

Table 2: Characteristic Vibrational Frequencies for Substituted Anilines

| Vibrational Mode | Typical Frequency Range (cm-1) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| N-H Scissoring | 1600 - 1650 |

| Aromatic C-C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 |

| C-I Stretch | 500 - 600 |

Note: These are general ranges and the exact frequencies for 4-Cyclopropoxy-3-iodoaniline will be influenced by its specific substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy for Subtle Structural Features

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the vibrational modes within a molecule. For 4-Cyclopropoxy-3-iodoaniline, the FTIR spectrum is expected to display a series of characteristic absorption bands that confirm its key structural components.

Based on data from analogous compounds and general spectroscopic principles, the following vibrational modes would be anticipated:

N-H Stretching: The primary amine (-NH₂) group will typically exhibit two distinct bands in the region of 3300–3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For instance, the FTIR spectrum of an aniline tetramer shows characteristic -NH₂ absorption bands at 3441 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene (B151609) ring usually appears as a series of peaks just above 3000 cm⁻¹.

Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl group will also show stretching vibrations in a similar region, typically around 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce sharp peaks in the 1450–1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage of the cyclopropoxy group is a key feature. The asymmetric C-O-C stretching vibration is expected to produce a strong, characteristic band, typically in the range of 1200-1250 cm⁻¹.

C-N Stretching: The stretching of the bond between the aromatic ring and the nitrogen atom usually appears in the 1250–1350 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond, involving a heavy atom, will have a low-frequency stretching vibration, typically found in the far-infrared region, around 500–600 cm⁻¹.

The precise positions of these peaks can be subtly influenced by the electronic effects of the substituents on the aniline ring.

Table 1: Predicted FTIR Characteristic Peaks for 4-Cyclopropoxy-3-iodoaniline

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Cyclopropyl Group | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Cyclopropoxy Ether | Asymmetric C-O-C Stretch | ~1200 - 1250 |

| Aryl Amine | C-N Stretch | 1250 - 1350 |

| Iodo Group | C-I Stretch | 500 - 600 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FTIR, providing information on the inelastic scattering of light from molecular vibrations. spectroscopyonline.com While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra.

For 4-Cyclopropoxy-3-iodoaniline, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Breathing Modes: The symmetric vibrations of the benzene and cyclopropyl rings would be expected to be prominent in the Raman spectrum.

C-I Bond Vibration: The carbon-iodine bond is highly polarizable due to the large electron cloud of the iodine atom. This should result in a strong and easily identifiable Raman peak at a low frequency, corroborating the C-I stretch seen in FTIR.

Aromatic Skeleton Vibrations: The vibrations of the substituted benzene skeleton would provide a characteristic fingerprint in the Raman spectrum.

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation and can be used to analyze solid samples directly. spectroscopyonline.com Its ability to detect subtle changes in crystal lattice vibrations also makes it a powerful tool for studying polymorphism. scispace.com

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Absolute Structure Determination

By diffracting X-rays off a single, high-quality crystal of 4-Cyclopropoxy-3-iodoaniline, it would be possible to determine its absolute structure with atomic resolution. The resulting electron density map would unambiguously confirm the connectivity of the atoms and reveal the precise geometry of the molecule in the solid state. univie.ac.at

Key structural parameters that would be determined include:

The planarity of the aniline ring.

The bond lengths of C-N, C-O, C-I, and bonds within the aromatic and cyclopropyl rings.

The bond angles around the substituent groups.

The conformation of the cyclopropoxy group relative to the plane of the benzene ring.

While a specific crystal structure for 4-Cyclopropoxy-3-iodoaniline is not available in open literature, analysis of related halogenated anilines provides a strong basis for prediction. researchgate.netdntb.gov.uazlb.de

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. For 4-Cyclopropoxy-3-iodoaniline, several types of interactions are expected to dictate its solid-state architecture. A supramolecular study of halogenated anilines showed that interactions such as N-H···N, C-H···X (where X is a halogen), C-H···C, and N-H···C play significant roles in stabilizing the crystal structure. acs.org

The primary interactions anticipated are:

Hydrogen Bonding: The amine group (-NH₂) is an excellent hydrogen bond donor. It is expected to form N-H···N hydrogen bonds with neighboring molecules, a common and often dominant interaction in the crystal packing of anilines. researchgate.netdntb.gov.uazlb.de The oxygen atom of the cyclopropoxy group could also potentially act as a weak hydrogen bond acceptor (N-H···O).

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. It can form directional interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the amine group (C-I···N). These interactions, while weaker than conventional hydrogen bonds, are known to be significant in directing the crystal packing of iodo-substituted aromatic compounds.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are arranged in either a face-to-face or offset manner.

Table 2: Potential Intermolecular Interactions in Crystalline 4-Cyclopropoxy-3-iodoaniline

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H | N (amine) | Strong, primary interaction driving packing. |

| Hydrogen Bond | N-H | O (ether) | Possible, weaker secondary interaction. |

| Halogen Bond | C-I | N (amine) | Directional interaction influencing molecular arrangement. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to crystal stability. |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exclusively applicable to chiral compounds, i.e., those that are non-superimposable on their mirror images. The parent molecule, 4-Cyclopropoxy-3-iodoaniline, is achiral and therefore would not exhibit a chiroptical response. However, if a chiral derivative were to be synthesized, these techniques would be indispensable for its stereochemical characterization.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a form of UV-Visible spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.com It has become a powerful tool for assigning the absolute configuration of chiral compounds. nih.govrsc.org

If a chiral center were introduced into the 4-Cyclopropoxy-3-iodoaniline scaffold (for example, by derivatization at the amine or by introducing a chiral substituent), the resulting enantiomers would produce mirror-image ECD spectra. The process for assigning the absolute configuration would typically involve:

Experimental Measurement: The ECD spectrum of the synthesized, enantiomerically pure derivative is recorded.

Computational Modeling: The three-dimensional structures of both possible enantiomers (R and S) are modeled using computational methods like Density Functional Theory (DFT).

Spectrum Prediction: Time-dependent DFT (TD-DFT) calculations are then used to predict the theoretical ECD spectrum for each enantiomer. nih.gov

Comparison: The experimental ECD spectrum is compared with the predicted spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the synthesized compound. mdpi.com

This combination of experimental ECD and theoretical calculation is a state-of-the-art method for structural elucidation of new chiral molecules. nih.gov

Vibrational Circular Dichroism (VCD) for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This differential absorption provides crucial information about the three-dimensional arrangement of atoms in space, making VCD a powerful tool for determining the absolute configuration of enantiomers. nih.govresearchgate.net While 4-Cyclopropoxy-3-iodoaniline itself is not chiral, its derivatives, which may be synthesized for various applications, can possess stereogenic centers. The stereochemical elucidation of such chiral derivatives is critical, and VCD offers a robust method for this purpose, particularly for molecules in solution. bruker.comresearchgate.net

The fundamental principle of VCD lies in the comparison of an experimentally measured VCD spectrum with a theoretically predicted spectrum. researchgate.net The mirror-image enantiomers of a chiral molecule will produce VCD spectra that are also mirror images of each other—equal in magnitude but opposite in sign. researchgate.net By computationally modeling the likely conformations of a chiral derivative of 4-Cyclopropoxy-3-iodoaniline and calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the R-enantiomer), a direct comparison to the experimental spectrum can be made. A match between the experimental and the calculated spectrum for the R-enantiomer would confirm the absolute configuration of the sample as R.

The process of VCD analysis for a hypothetical chiral derivative of 4-Cyclopropoxy-3-iodoaniline would involve several key steps. First, the conformational landscape of the molecule would be explored using computational methods like Density Functional Theory (DFT). nih.gov Due to the potential for multiple low-energy conformers, a population-weighted average of the calculated spectra is often required for an accurate comparison with the experimental spectrum. mdpi.com The experimental VCD spectrum is then recorded on a specialized FT-IR spectrometer equipped with a photoelastic modulator. bruker.com

Significant VCD signals often arise from the coupling of vibrational modes within the molecule. nih.gov For a derivative of 4-Cyclopropoxy-3-iodoaniline, characteristic vibrational bands in the mid-IR region, such as C-H, N-H, and C-O stretching vibrations, would be of particular interest. The sign and intensity of the VCD signals associated with these vibrations are highly sensitive to the molecule's absolute stereochemistry.

To illustrate the nature of data obtained from a VCD experiment, the following table presents hypothetical VCD data for a chiral derivative of 4-Cyclopropoxy-3-iodoaniline. This data is for illustrative purposes only and demonstrates the expected mirror-image relationship between the VCD spectra of two enantiomers.

Hypothetical VCD Data for Enantiomers of a Chiral 4-Cyclopropoxy-3-iodoaniline Derivative

| Vibrational Frequency (cm⁻¹) | IR Absorption (Arbitrary Units) | VCD Intensity (ΔA x 10⁻⁵) for Enantiomer A | VCD Intensity (ΔA x 10⁻⁵) for Enantiomer B |

|---|---|---|---|

| 1610 | 0.85 | +3.2 | -3.1 |

| 1505 | 0.92 | -1.8 | +1.9 |

| 1450 | 0.78 | +5.6 | -5.5 |

| 1320 | 0.65 | +2.1 | -2.2 |

This interactive table demonstrates that for each vibrational frequency, the VCD intensities for Enantiomer A and Enantiomer B are approximately equal in magnitude but opposite in sign, which is the hallmark of a pair of enantiomers.

The application of VCD is particularly advantageous as it does not require the crystallization of the analyte, a common prerequisite for X-ray crystallography, which is often considered the definitive method for structure determination. researchgate.net However, challenges in VCD analysis can arise from high conformational flexibility of a molecule, which can complicate the computational prediction of the spectrum. researchgate.net Despite these challenges, VCD spectroscopy, through the synergy of experimental measurement and theoretical calculation, provides an invaluable, non-destructive method for the unambiguous assignment of absolute stereochemistry for chiral molecules derived from the 4-Cyclopropoxy-3-iodoaniline scaffold.

Reaction Mechanisms and Pathways Involving 4 Cyclopropoxy 3 Iodoaniline

Mechanistic Investigations of C-I Bond Activation

The cleavage of the C-I bond is the critical first step in many synthetic applications of 4-Cyclopropoxy-3-iodoaniline. This activation can be achieved through several distinct mechanistic manifolds, including organometallic catalysis, the formation of hypervalent iodine species, and photo or electrochemical methods.

Organometallic catalysis, particularly using transition metals like palladium and platinum, is a cornerstone of modern cross-coupling chemistry. The activation of the C-I bond in 4-Cyclopropoxy-3-iodoaniline typically proceeds via a well-established oxidative addition and reductive elimination cycle.

The process begins with a low-valent metal complex, often Pd(0) or Pt(0), which inserts into the C-I bond of the aniline (B41778). This step, known as oxidative addition , forms a new organometallic intermediate where the metal center has been oxidized (e.g., to Pd(II) or Pt(IV)). rsc.orgnih.gov The aryl group (4-cyclopropoxy-3-aminophenyl) and the iodide are now both bonded to the metal. Following ligand exchange with a coupling partner (such as an amine for C-N bond formation), the final step is reductive elimination . During this stage, the two desired groups form a new covalent bond, and the metal catalyst is regenerated in its original low-valent state, allowing it to re-enter the catalytic cycle. nih.gov

Table 1: Key Steps in Organometallic C-I Bond Activation

| Step | Description | Change in Metal Oxidation State |

|---|---|---|

| Oxidative Addition | The metal center inserts into the Carbon-Iodine bond of 4-Cyclopropoxy-3-iodoaniline. | Increases (e.g., 0 to +2) |

| Ligand Exchange | The coupling partner displaces a ligand (like iodide) on the metal center. | No Change |

| Reductive Elimination | The aryl group and the newly added partner are expelled from the metal center, now bonded to each other. | Decreases (e.g., +2 to 0) |

An alternative strategy for activating the C-I bond involves the oxidation of the iodine atom itself to a higher valence state, creating a hypervalent iodine species. acs.org These compounds, such as iodonium salts or λ³-iodanes, are highly reactive and serve as powerful electrophiles or leaving groups. acs.orgresearchgate.net

In the context of 4-Cyclopropoxy-3-iodoaniline, treatment with a suitable oxidizing agent can convert the iodo group into a hypervalent moiety. This transformation dramatically increases the lability of the iodine, facilitating its displacement by a wide range of nucleophiles. Hypervalent iodine reagents are often used in metal-free transformations, which is advantageous for avoiding heavy metal contamination. acs.org These intermediates are pivotal in reactions such as oxidative functionalizations and aminations. acs.orgresearchgate.net

Modern synthetic methods increasingly employ light (photochemistry) or electricity (electrochemistry) to drive reactions under mild conditions. The C-I bond in aryl iodides like 4-Cyclopropoxy-3-iodoaniline is susceptible to activation by these methods.

Photoinduced Activation: Upon absorption of light of an appropriate wavelength, the C-I bond can undergo homolytic cleavage to generate an aryl radical (the 4-cyclopropoxy-3-aminophenyl radical) and an iodine radical. This radical species is highly reactive and can participate in various subsequent reactions, including hydrogen atom abstraction or addition to unsaturated systems.

Electrochemical Activation: By applying an electrical potential, 4-Cyclopropoxy-3-iodoaniline can be either oxidized or reduced. Electrochemical reduction can lead to the formation of a radical anion, which may then fragment to release an iodide ion and the corresponding aryl radical, initiating a reaction cascade.

These methods offer green and sustainable alternatives to traditional chemical activation, often proceeding without the need for stoichiometric reagents or catalysts.

Pathways of C-N Bond Formation and Transformation

Once the C-I bond is activated, the resulting intermediate can be functionalized to form new C-N bonds, a fundamental transformation in the synthesis of many pharmaceuticals and materials.

The formation of a new C-N bond at the site of the iodine atom is a common objective. In organometallic catalysis (e.g., Buchwald-Hartwig amination), after the initial oxidative addition of 4-Cyclopropoxy-3-iodoaniline to a metal center, an external amine is introduced. This amine coordinates to the metal complex, typically after the dissociation of another ligand. The crucial C-N bond-forming step occurs via reductive elimination from the metal center, yielding the aminated product and regenerating the active catalyst.

Hypervalent iodine chemistry also provides a pathway for amination. Aniline-type hypervalent iodine(III) reagents can be prepared and used for direct amination reactions, sometimes proceeding through nitrene precursor intermediates. acs.orgresearchgate.net

The structure of 4-Cyclopropoxy-3-iodoaniline, with an amino group positioned ortho to the reactive iodo group, makes it an excellent precursor for intramolecular cyclization reactions to form heterocyclic compounds. researchgate.net These reactions are often mediated by transition metal catalysts.

The general mechanism involves the initial activation of the C-I bond via oxidative addition. The aniline's nitrogen atom then acts as an intramolecular nucleophile, attacking the metal-bound aryl group. Subsequent reductive elimination closes the ring, forming a new heterocyclic system fused to the benzene (B151609) ring. This strategy is a powerful tool for the synthesis of various nitrogen-containing heterocycles, such as indoles or other fused N-heterocycles, depending on the specific reaction conditions and any modifications to the aniline nitrogen. researchgate.net Hypervalent iodine-mediated cyclizations are also well-documented, providing a metal-free alternative for constructing these important structural motifs. chemrxiv.orgmdpi.commdpi.com

Table 2: Comparison of C-N Bond Formation Pathways

| Pathway | Key Intermediate | Driving Force | Typical Products |

|---|---|---|---|

| Organometallic Amination | Aryl-Metal-Amine Complex | Reductive Elimination | Di- or Tri-substituted Amines |

| Hypervalent Iodine Amination | Hypervalent Iodine(III) Reagent | Nucleophilic Substitution | Functionalized Anilines |

| Intramolecular Cyclization | Metal-chelated Aryl Species | Intramolecular Nucleophilic Attack | Fused N-Heterocycles |

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group, a key feature of 4-Cyclopropoxy-3-iodoaniline, exhibits unique reactivity primarily due to the inherent strain of the three-membered ring. This strain lowers the energy barrier for ring-opening reactions compared to larger cycloalkanes. The cyclopropyl (B3062369) ring can also behave electronically similar to a carbon-carbon double bond, allowing it to participate in reactions typically associated with π-systems. imperial.ac.ukstackexchange.com The oxygen atom linking the cyclopropyl ring to the aniline moiety further influences its electronic characteristics, modulating its participation in various chemical transformations.

Participation in Pericyclic and Cycloaddition Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The cyclopropane (B1198618) ring, with its π-character, can act as a three-carbon component in cycloaddition reactions. imperial.ac.uk A notable example is the formal [3+2] cycloaddition observed with N-aryl cyclopropylamines, which react with α,β-unsaturated carbonyl systems under photochemical activation to form N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org This reaction proceeds through a single electron transfer (SET) process, initiated by photoactivation, leading to the formation of radical ion intermediates that cyclize. chemrxiv.orgchemrxiv.org

Table 2: Comparison of Pericyclic Reaction Types

| Reaction Type | Description | Bond Changes |

|---|---|---|

| Cycloaddition | Two or more molecules combine to form a cyclic product. | π bonds converted to σ bonds. libretexts.org |

| Electrocyclic Reaction | A conjugated π-system forms a ring by creating a σ bond between its termini. | One π bond converted to one σ bond. msu.edu |

| Sigmatropic Rearrangement | A σ-bonded atom or group migrates across a π-system. | The number of π and σ bonds remains the same. libretexts.org |

Beta-Carbon Elimination Pathways

Beta-carbon elimination is a reaction in organometallic chemistry where an alkyl group bonded to a metal center is cleaved, breaking a C-C bond that is beta to the metal. wikipedia.org This pathway is less common than the analogous beta-hydride elimination but can be significant, particularly when driven by factors like the relief of ring strain. wikipedia.orgwikipedia.org

In the context of 4-Cyclopropoxy-3-iodoaniline, a transition metal catalyst could first undergo oxidative addition into the carbon-iodine bond. If the metal center then coordinates with the cyclopropoxy oxygen, the cyclopropyl ring is positioned appropriately for a potential β-carbon elimination. In this scenario, one of the C-C bonds of the cyclopropyl ring is beta to the metal-oxygen bond. Cleavage of this bond would relieve the inherent ring strain and could lead to the formation of a metallacyclobutane intermediate or a ring-opened alkenyl ether complex. The feasibility of this pathway depends heavily on the specific metal, its ligand sphere, and the reaction conditions.

Regioselectivity and Stereoselectivity Control in Organic Transformations

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. For 4-Cyclopropoxy-3-iodoaniline, the substitution pattern on the aromatic ring provides strong directing effects in many reactions.

Regioselectivity: The primary sites of reactivity on the molecule are the carbon-iodine bond and the amino group.

C-I Bond: The iodine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the selective formation of a new bond at the C3 position. calibrechem.comnih.gov

Amino Group: The -NH2 group can be readily acylated, alkylated, or used as a directing group for ortho-C-H activation, although the adjacent iodine atom provides significant steric hindrance.

Aromatic Ring: The powerful electron-donating nature of the amino group activates the positions ortho and para to it for electrophilic aromatic substitution. The C5 position (ortho to the amine and meta to the iodo group) is the most likely site for such reactions.

The interplay between the electronic effects of the amino and cyclopropoxy groups and the steric bulk of the iodo group dictates the regiochemical outcome of transformations. For instance, in Larock heteroannulation reactions involving substituted 2-iodoanilines, the nature of the alkyne coupling partner can significantly influence which regioisomer of the resulting indole (B1671886) is formed. researchgate.netresearchgate.net

Stereoselectivity: Stereoselectivity becomes a factor in reactions that create new chiral centers. For example, in the [3+2] cycloaddition reactions of related N-aryl cyclopropylamines, the formation of diastereomeric products is observed. chemrxiv.org The diastereomeric ratio is influenced by the substituents on both the cyclopropylamine and the olefin, as well as the reaction conditions. Similar stereochemical control would be a key consideration in analogous reactions involving 4-Cyclopropoxy-3-iodoaniline.

Detailed Catalytic Cycles in Transition Metal-Mediated Transformations

The presence of the iodo group makes 4-Cyclopropoxy-3-iodoaniline an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. mdpi.com A representative example is the Palladium-catalyzed Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

The catalytic cycle for the Suzuki coupling of 4-Cyclopropoxy-3-iodoaniline with an organoboron reagent (R-B(OR)2) typically proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The C-I bond of 4-Cyclopropoxy-3-iodoaniline is weaker than C-Br or C-Cl bonds, making it highly reactive toward oxidative addition. The Pd(0) complex inserts into the C-I bond to form a square planar Pd(II) intermediate. This is often the rate-determining step of the cycle. researchgate.net

Transmetalation: A base is added to the reaction, which activates the organoboron reagent to form an "ate" complex. This activated species then transfers its organic group (R) to the Pd(II) center, displacing the iodide ligand. This step is known as transmetalation.

Reductive Elimination: The two organic groups (the aniline derivative and the R group) on the Pd(II) center are now cis to each other. They couple and are eliminated from the palladium complex, forming the final C-C coupled product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. researchgate.net

The efficiency and outcome of this cycle are influenced by the choice of palladium precursor, ligands, base, and solvent. The iodide ligand, once displaced, can also play a role in subsequent steps of the catalytic cycle or interact with the catalyst. rsc.org

Applications of 4 Cyclopropoxy 3 Iodoaniline As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. mdpi.comijarst.in 4-Cyclopropoxy-3-iodoaniline provides a robust starting point for the assembly of several important classes of these compounds.

Quinoline (B57606) and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. mdpi.com While direct synthesis of a quinoline from 4-cyclopropoxy-3-iodoaniline is not explicitly detailed in the provided results, the general synthetic strategies for quinolines often involve the reaction of anilines with carbonyl compounds or alkynes. mdpi.comnih.govrsc.org For instance, the Doebner synthesis utilizes anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov The presence of the iodo-substituent on the aniline (B41778) ring, as in 4-cyclopropoxy-3-iodoaniline, offers a strategic advantage, allowing for the construction of the quinoline core first, followed by subsequent functionalization at the iodine position via cross-coupling reactions. This two-stage approach enables the creation of diverse libraries of substituted quinolines for various applications.

Similarly, quinazolinones are another class of pharmacologically important heterocycles. jst.vnnih.gov Their synthesis can be achieved through various routes, often starting from anthranilic acids or their derivatives. mdpi.comacs.org An aniline such as 4-cyclopropoxy-3-iodoaniline can be envisioned as a precursor to a substituted anthranilic acid, which can then be cyclized to form the quinazolinone ring system. The iodine atom remains as a key functional handle for late-stage diversification, for example, through Suzuki coupling reactions to introduce aryl or heteroaryl groups at that position, a common strategy for tuning the biological activity of the final molecule. mdpi.com

The indole (B1671886) scaffold is a cornerstone of many natural products and pharmaceuticals. pcbiochemres.comgoogle.com The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. pcbiochemres.comwikipedia.org 4-Cyclopropoxy-3-iodoaniline is an ideal substrate for this type of transformation. The reaction would proceed via oxidative addition of the C-I bond to a palladium(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization involving the aniline nitrogen to form the indole ring. wikipedia.org This methodology would directly yield a 7-cyclopropoxyindole, a highly functionalized core structure.

Other palladium-catalyzed methods for indole synthesis involve the reaction of o-iodoanilines with aldehydes or ketones. researchgate.net These reactions capitalize on the reactivity of the C-I bond to facilitate C-C and C-N bond formation in a cascade sequence, leading to the indole product. The versatility of 4-cyclopropoxy-3-iodoaniline in these reactions allows for the synthesis of complex indoles that would be difficult to access through other methods. researchgate.netpitt.edu

Building Block for Complex Organic Molecules

The unique substitution pattern of 4-cyclopropoxy-3-iodoaniline makes it an attractive starting material for the total synthesis of complex molecules and the development of new functional materials.

Natural products often possess intricate molecular architectures and significant biological activity. nih.govhyphadiscovery.com The synthesis of these complex molecules requires strategic planning and the use of versatile building blocks. While a direct application of 4-cyclopropoxy-3-iodoaniline in a completed natural product synthesis is not specified in the search results, its structural motifs are relevant. The cyclopropoxy-aniline moiety is a feature in various biologically active compounds, and the iodo-substituent provides a crucial reactive site for building complexity. unl.pt For example, manganese(III)-mediated radical cyclizations are used to create complex cyclic systems found in natural products, a strategy where a highly functionalized aniline could serve as a key precursor. nih.gov Furthermore, cycloaddition strategies, such as the (4+3) cycloaddition, are employed to build core structures of natural products, and highly substituted intermediates are often required. rsc.org

Functional organic materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), solar cells, and sensors. deliuslab.com The properties of these materials are dictated by their molecular structure. The combination of an electron-rich aniline system with a cyclopropoxy group and a modifiable iodo-substituent makes 4-cyclopropoxy-3-iodoaniline a candidate for creating novel organic materials. bldpharm.com The core structure can be incorporated into larger conjugated systems through its reactive sites. For example, the iodine atom allows for the introduction of other aromatic or heteroaromatic units via Suzuki or Sonogashira coupling, extending the π-conjugation and tuning the optoelectronic properties of the resulting molecule. ganeshremedies.comlibretexts.org

Utilization in Aryl Coupling and Functionalization Reactions

The carbon-iodine bond is one of the most reactive in the series of aryl halides for palladium-catalyzed cross-coupling reactions. wikipedia.org This makes 4-cyclopropoxy-3-iodoaniline an excellent substrate for a variety of transformations designed to form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming C-C bonds between an organohalide and an organoboron compound. ganeshremedies.comnrochemistry.com 4-Cyclopropoxy-3-iodoaniline can be efficiently coupled with a wide range of aryl- and vinylboronic acids or their esters to generate biaryl and styrenyl derivatives, respectively. nih.govmdpi.com These reactions are typically catalyzed by a palladium complex in the presence of a base. nrochemistry.com The high reactivity of the C-I bond allows these couplings to occur under mild conditions with excellent functional group tolerance. nih.gov

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, is highly effective with iodoarenes like 4-cyclopropoxy-3-iodoaniline. libretexts.org This transformation is crucial for synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials science. libretexts.orghes-so.ch The reaction of 4-cyclopropoxy-3-iodoaniline with various terminal alkynes would yield a library of 3-alkynyl-4-cyclopropoxyanilines, which are themselves versatile intermediates for further synthesis.

Below is a table summarizing representative aryl coupling reactions involving substrates similar to 4-cyclopropoxy-3-iodoaniline, illustrating the typical conditions and scope of these powerful transformations.

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Suzuki Coupling | Aryl Iodide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl | nrochemistry.com |

| Suzuki Coupling | Aryl Bromide | Heteroarylboronic Ester | Pd-CataCXiumA-G3 | TMSOK | DME | Heteroaryl-Aryl | nih.gov |

| Sonogashira Coupling | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄Cl₂ / CuI | Amine | N/A | Diarylacetylene | libretexts.org |

| Sonogashira Coupling | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC / CuI | NEt₃ | MeCN | Alkynyl Aniline | hes-so.ch |

| Larock Indole Synthesis | o-Iodoaniline | Disubstituted Alkyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | Substituted Indole | wikipedia.org |

C-C Bond Forming Reactions (e.g., Sonogashira, Suzuki, Stille, Heck)

The iodine substituent of 4-Cyclopropoxy-3-iodoaniline makes it an ideal precursor for palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. These methods are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Sonogashira Coupling: The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Employing 4-Cyclopropoxy-3-iodoaniline in a Sonogashira coupling would yield a 3-alkynyl-4-cyclopropoxyaniline derivative, a scaffold present in various biologically active molecules. The reaction proceeds via a catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the final product.

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronate ester. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. Reacting 4-Cyclopropoxy-3-iodoaniline with various aryl or vinyl boronic acids would provide access to a diverse library of 3-aryl-4-cyclopropoxyaniline compounds.

Below is a representative table outlining the typical components and expected product for a Suzuki coupling reaction with 4-Cyclopropoxy-3-iodoaniline.

| Component | Example | Role |

| Aryl Halide | 4-Cyclopropoxy-3-iodoaniline | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle |

| Base | Potassium Carbonate (K₂CO₃) | Activates the organoboron reagent |

| Solvent | Dioxane/Water | Reaction medium |

| Expected Product | 4-Cyclopropoxy-[1,1'-biphenyl]-3-amine | Coupled biaryl product |

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organostannane reagent, catalyzed by palladium. It is known for its ability to proceed under neutral conditions and its tolerance for a wide variety of functional groups. The use of 4-Cyclopropoxy-3-iodoaniline with an appropriate organotin compound, such as a vinylstannane or arylstannane, would provide the corresponding substituted aniline derivative.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene to create a substituted alkene. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The reaction of 4-Cyclopropoxy-3-iodoaniline with an alkene like ethyl acrylate (B77674) would result in the formation of a cinnamic acid ester derivative, where the new carbon-carbon bond is formed with trans stereoselectivity. The mechanism involves oxidative addition of the palladium catalyst to the C-I bond, migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.

C-Heteroatom Bond Formations (e.g., C-O, C-S)

In addition to forming C-C bonds, the aryl iodide functionality of 4-Cyclopropoxy-3-iodoaniline is highly suitable for constructing carbon-heteroatom bonds, particularly C-O (ether) and C-S (thioether) linkages. These reactions are crucial for synthesizing diaryl ethers and diaryl thioethers, which are common motifs in medicinal chemistry and materials science.

The most prominent methods for these transformations are the Buchwald-Hartwig amination (adapted for ethers) and the Ullmann condensation. Both reactions typically use a palladium or copper catalyst to couple an aryl halide with an alcohol, phenol (B47542), or thiol.

For a C-O bond formation , 4-Cyclopropoxy-3-iodoaniline could be reacted with a phenol in the presence of a palladium catalyst (like Pd₂(dba)₃), a suitable phosphine ligand (such as Xantphos), and a base (like cesium carbonate). This would yield a diaryl ether where the two aromatic rings are linked through an oxygen atom.

For a C-S bond formation , a similar reaction could be performed with a thiol instead of a phenol. This would lead to the synthesis of a diaryl thioether. These copper- or palladium-catalyzed thioetherifications are effective with reactive aryl iodides, making 4-Cyclopropoxy-3-iodoaniline an excellent substrate for such transformations.

Derivatization for Structure-Reactivity Relationship Studies (General Academic Concept)

Structure-Reactivity Relationship (SRR) studies are a fundamental concept in organic and medicinal chemistry, aimed at understanding how a molecule's chemical structure influences its reactivity or biological activity. By systematically modifying different parts of a molecule, researchers can probe the electronic and steric effects that govern a particular chemical transformation. 4-Cyclopropoxy-3-iodoaniline serves as an excellent scaffold for such academic studies due to its distinct functional regions.

A medicinal or process chemist might synthesize a library of derivatives based on the 4-Cyclopropoxy-3-iodoaniline core to optimize its performance in a given coupling reaction. The key points of derivatization would be:

The Alkoxy Group: The cyclopropoxy group could be replaced with other alkoxy substituents (e.g., methoxy, ethoxy, isopropoxy). This would allow for a systematic study of how the steric bulk and electronic properties of the ether group at the 4-position influence the reactivity of the C-I bond at the adjacent 3-position in cross-coupling reactions.

The Aniline Group: The reactivity of the amino group can be modulated. For example, it could be acylated to form an amide or converted to other nitrogen-containing functional groups. These changes would alter the electronic nature of the aromatic ring, thereby influencing the rate and efficiency of the oxidative addition step in palladium-catalyzed reactions.

The Aromatic Ring: Additional substituents could be introduced onto the remaining open positions of the benzene (B151609) ring. Placing electron-donating or electron-withdrawing groups at specific locations would provide detailed insight into how electronic effects are transmitted through the ring to affect the C-I bond cleavage and subsequent steps in a catalytic cycle.

By correlating the structural changes in these derivatives with reaction outcomes (e.g., yield, reaction rate, selectivity), a detailed understanding of the reaction mechanism can be developed. This knowledge is invaluable for designing more efficient synthetic routes and for the rational design of molecules with desired chemical or biological properties.

Theoretical and Computational Chemistry Studies of 4 Cyclopropoxy 3 Iodoaniline

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 4-Cyclopropoxy-3-iodoaniline would be investigated using a variety of computational methods to provide a detailed understanding of its molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like 4-Cyclopropoxy-3-iodoaniline, a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), would be suitable for optimizing the molecular geometry and calculating various electronic properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other properties that would be explored using DFT include the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. Mulliken population analysis would also be performed to determine the partial charges on each atom, offering insights into the molecule's polarity and bonding characteristics.

Table 1: Hypothetical DFT Calculated Electronic Properties of 4-Cyclopropoxy-3-iodoaniline

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Ab Initio and Post-Hartree-Fock Methodologies

To complement DFT studies, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods, while computationally more demanding, can provide a more accurate description of electron correlation effects, which are important for a precise understanding of the molecule's energy and properties. These higher-level calculations would be particularly useful for refining the optimized geometry and for calculating more accurate electronic energies.

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible cyclopropoxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures of 4-Cyclopropoxy-3-iodoaniline. This would involve systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface.

This analysis would reveal the global minimum energy conformation as well as other low-energy conformers that might be present at room temperature. The relative energies of these conformers would be calculated, and the energy barriers for interconversion between them would be determined. This information is critical for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Hypothetical Relative Energies of 4-Cyclopropoxy-3-iodoaniline Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum | 0.0 |

| Conformer 2 | 1.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving 4-Cyclopropoxy-3-iodoaniline.

Transition State Characterization and Reaction Pathway Mapping

For a proposed reaction, computational methods would be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The geometry of the transition state would be optimized, and frequency calculations would be performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction pathway. Once the transition state is identified, the intrinsic reaction coordinate (IRC) would be calculated to map out the complete reaction pathway from reactants to products.

Calculation of Activation Energies and Kinetic Parameters

The activation energy for a reaction is the energy difference between the reactants and the transition state. This is a key parameter that determines the reaction rate. By calculating the activation energy, the feasibility of a proposed reaction mechanism can be assessed. Further, by applying transition state theory, it is possible to calculate other kinetic parameters, such as the rate constant, which can be compared with experimental data if available.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of 4-Cyclopropoxy-3-iodoaniline

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Step 1 | 15.2 |

Prediction of Spectroscopic Properties

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 4-Cyclopropoxy-3-iodoaniline, computational methods can elucidate its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra, aiding in its structural confirmation and the understanding of its electronic environment.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational means is a critical step in the unambiguous structural assignment of novel molecules. nih.gov Methodologies for these predictions are broadly categorized into two groups: ab initio techniques, which rely on detailed quantum computational chemistry calculations, and data-driven empirical methods that leverage databases of known chemical shifts. nih.gov

For a molecule like 4-Cyclopropoxy-3-iodoaniline, Density Functional Theory (DFT) is a widely used ab initio approach. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)). To account for environmental influences, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).

Data-driven methods, including modern machine learning approaches, have gained traction due to their potential for being considerably faster than quantum calculations. nih.gov These models are trained on large databases of experimental NMR data and molecular structures to learn the complex relationships between chemical environment and spectroscopic output.

Below is a hypothetical table of predicted NMR chemical shifts for 4-Cyclopropoxy-3-iodoaniline, calculated at a representative DFT level of theory.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 (-NH2) | - | 146.5 |

| C2 | 7.25 | 129.8 |

| C3 (-I) | - | 85.7 |

| C4 (-O-cyclopropyl) | - | 154.2 |

| C5 | 6.80 | 115.1 |

| C6 | 6.95 | 118.3 |

| NH2 | 3.85 | - |

| Cyclopropyl (B3062369) CH | 3.70 | 35.5 |

| Cyclopropyl CH2 | 0.80 | 6.5 |

| Cyclopropyl CH2' | 0.75 | 6.5 |

Note: The values in this table are hypothetical and serve to illustrate the expected output of a DFT calculation (e.g., B3LYP/6-31G(d,p) with PCM for chloroform).

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies, along with their corresponding IR intensities and Raman activities, to aid in the assignment of experimental spectra. nih.gov

The standard approach involves first finding the minimum energy geometry of the molecule using methods such as Hartree-Fock (HF) or, more commonly, DFT. nih.gov Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often exhibit systematic errors compared to experimental values, primarily due to the neglect of anharmonicity and basis set limitations. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. materialsciencejournal.org More advanced calculations can also account for anharmonic effects, which can be important for accurately predicting overtone and combination bands. rsc.org

For 4-Cyclopropoxy-3-iodoaniline, key vibrational modes would include the N-H stretches of the amine group, C-H stretches of the aromatic and cyclopropyl groups, the C-O-C ether stretch, and vibrations involving the carbon-iodine bond. A table of predicted, scaled vibrational frequencies for these characteristic groups is presented below.

| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H Asymmetric Stretch | 3495 | Medium | Low |

| N-H Symmetric Stretch | 3405 | Medium | Low |

| Aromatic C-H Stretch | 3060 | Medium | High |

| Cyclopropyl C-H Stretch | 3015 | Medium | Medium |

| NH2 Scissoring | 1620 | High | Low |

| Aromatic C=C Stretch | 1590 | High | High |

| C-N Stretch | 1285 | High | Medium |

| C-O-C Asymmetric Stretch | 1240 | High | Low |

| C-I Stretch | 530 | Medium | High |

Note: The values in this table are hypothetical examples based on typical DFT (e.g., B3LYP/6-311G(d,p)) calculations for substituted anilines and serve for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, solvent interactions, and other dynamic processes that are often inaccessible to static computational methods. nih.gov

Conformational Dynamics and Fluxional Processes

The structure of 4-Cyclopropoxy-3-iodoaniline is not rigid; it possesses several rotatable bonds that give rise to different conformations. The key flexible regions include the rotation of the cyclopropoxy group relative to the aromatic ring and the orientation of the C-N bond. MD simulations can be employed to explore the potential energy surface associated with these rotations.

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe the molecule transition between different conformational states. Analysis of the simulation trajectory allows for the determination of the preferred dihedral angles and the free energy barriers for rotation. This information is crucial for understanding the molecule's average shape in solution and identifying any fluxional processes, such as the rapid interconversion between conformers at room temperature. For instance, an MD simulation would reveal the energetic preference for the cyclopropyl group to be either coplanar or perpendicular to the aniline (B41778) ring.

| Dihedral Angle | Description | Hypothetical Preferred Orientation (°) | Hypothetical Population (%) |

|---|---|---|---|

| C3-C4-O-C(cyclo) | Rotation of cyclopropoxy group | ± 90 | 85% |

| C5-C4-O-C(cyclo) | Rotation of cyclopropoxy group | 0 / 180 | 15% |

| C2-C1-N-H | Amine group orientation | Variable (pyramidal inversion) | - |

Solvent Effects on Molecular Properties and Reactivity

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (e.g., water, DMSO, chloroform) in the simulation box. This allows for a detailed investigation of the solvation shell around 4-Cyclopropoxy-3-iodoaniline.

Simulations can reveal how solvent molecules arrange themselves around the solute, highlighting specific interactions such as hydrogen bonds between the solvent and the -NH₂ group. The polarity of the solvent can affect the conformational preferences of the molecule; a polar solvent might stabilize a conformer with a larger dipole moment. Furthermore, by analyzing the dynamics of the solvent, properties like diffusion rates and the local solvent structure can be determined. These insights are vital for predicting chemical reactivity, as the solvent can mediate reaction pathways and stabilize transition states.

Application of Machine Learning and Artificial Intelligence in Chemical Research

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is transforming the landscape of chemical research, offering powerful tools to accelerate discovery and deepen understanding. researchgate.net These technologies excel at identifying patterns in complex, high-dimensional data, making them ideal for a range of applications in computational chemistry. sciencedaily.com

In the context of 4-Cyclopropoxy-3-iodoaniline, ML models can be trained on data from quantum mechanical calculations to predict molecular properties with significantly reduced computational cost. For example, after an initial investment in high-accuracy DFT calculations for a set of similar molecules, an ML model can learn to predict NMR chemical shifts or reaction energies for new derivatives almost instantaneously. conicet.gov.ar This approach combines the accuracy of quantum chemistry with the speed of machine learning.

ML is also being applied to enhance MD simulations. For instance, ML potentials can be developed to replace traditional force fields, allowing for simulations that are both fast and retain a high degree of quantum mechanical accuracy. Furthermore, AI techniques are used to analyze the vast amounts of data generated by MD trajectories, automatically identifying important conformational states and transition pathways that might be missed by manual inspection. nih.gov Innovators are also developing approaches like chemical reactivity flowcharts, which use ML models trained on small datasets to help chemists interpret and predict reaction outcomes, augmenting the creativity and efficiency of chemical discovery. sciencedaily.com

Future Directions and Emerging Research Areas

Development of Catalytic Cycles for 4-Cyclopropoxy-3-iodoaniline Transformations

The iodoarene functionality in 4-Cyclopropoxy-3-iodoaniline makes it an ideal candidate for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic cycles that leverage the reactivity of the C-I bond. A primary area of interest is in transition metal-catalyzed cross-coupling reactions. nih.gov The activation of the aryl-iodide bond through oxidative addition to a metal center is a well-established strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Catalytic systems involving palladium, copper, and other transition metals could be optimized for reactions with 4-Cyclopropoxy-3-iodoaniline to synthesize a diverse range of substituted aniline (B41778) derivatives.

Furthermore, the field of hypervalent iodine chemistry offers a transition-metal-free alternative for transformations. nih.govacs.org Research into catalytic systems where 4-Cyclopropoxy-3-iodoaniline is oxidized in situ to a hypervalent iodine species could lead to greener and more cost-effective synthetic methods. acs.org These hypervalent iodine reagents can then act as powerful electrophiles or oxidizing agents in a variety of transformations. nih.govacs.org A proposed general catalytic cycle could involve the oxidation of the iodoarene, followed by reaction with a nucleophile and subsequent reductive elimination to regenerate the catalyst. nih.gov

| Catalyst Type | Potential Transformation | Key Intermediates |

| Palladium(0) | Suzuki, Heck, Buchwald-Hartwig Couplings | Aryl-Pd(II) complexes |

| Copper(I) | Ullmann Condensation, Chan-Lam Coupling | Aryl-Cu(III) species |

| Hypervalent Iodine | Oxidative Functionalizations | Aryl-λ³-iodanes |

Asymmetric Synthesis Involving Chiral Derivatives of 4-Cyclopropoxy-3-iodoaniline

The development of chiral derivatives of 4-Cyclopropoxy-3-iodoaniline opens up avenues for asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals and other fine chemicals. iranchembook.ir One approach involves the introduction of a chiral auxiliary to the aniline nitrogen. This chiral auxiliary can direct the stereochemical outcome of subsequent reactions, after which it can be removed. york.ac.uk

Another promising strategy is the use of chiral catalysts in reactions involving 4-Cyclopropoxy-3-iodoaniline or its derivatives. york.ac.uknih.gov Chiral Lewis base catalysts, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), have shown effectiveness in a range of asymmetric transformations. nih.gov Similarly, chiral imidodiphosphoric acid catalysts have been successfully employed in asymmetric multicomponent reactions. rsc.org The development of chiral hypervalent iodine reagents is also an active area of research, with the potential to enable enantioselective oxidative transformations. core.ac.ukacs.org Future work could focus on designing specific chiral catalysts that are highly effective for transformations involving the unique steric and electronic properties of 4-Cyclopropoxy-3-iodoaniline.

| Asymmetric Strategy | Description | Potential Application |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to control stereochemistry. york.ac.uk | Synthesis of chiral anilines and their derivatives. |

| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to induce asymmetry. york.ac.uk | Enantioselective functionalization of the aromatic ring. |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst is used to generate a chiral product. york.ac.uk | Kinetic resolution or asymmetric desymmetrization reactions. |

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. hybrid-chem.comrsc.org The integration of 4-Cyclopropoxy-3-iodoaniline into continuous flow systems is a promising area for future research. Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, and for performing reactions at elevated temperatures and pressures. hybrid-chem.com

The development of flow-based methods for the synthesis and subsequent functionalization of 4-Cyclopropoxy-3-iodoaniline could streamline the production of its derivatives. nih.gov For instance, multi-step sequences, where the crude product of one reaction is directly fed into the next reactor, can be designed to minimize purification steps and reduce waste. researchgate.net Challenges in flow chemistry, such as the handling of solids and potential for clogging, will need to be addressed through careful reactor design and optimization of reaction conditions. hybrid-chem.com The use of packed-bed reactors with immobilized catalysts or reagents could be a viable solution for overcoming some of these challenges.

Exploration of Novel Functionalization Strategies for C-H and C-I Bonds

The presence of both a reactive C-I bond and multiple C-H bonds on the aromatic ring of 4-Cyclopropoxy-3-iodoaniline provides opportunities for diverse functionalization strategies. While the C-I bond is a traditional handle for cross-coupling reactions, recent advances in C-H activation offer new pathways for creating molecular complexity. snnu.edu.cn

Future research could explore the selective functionalization of the C-H bonds ortho or meta to the directing aniline group. Palladium-catalyzed C-H functionalization, for example, has been used to introduce aryl groups into various heterocycles. mdpi.com The development of directing groups that can be temporarily installed on the aniline nitrogen could allow for precise control over the site of C-H activation.

Furthermore, novel strategies for the simultaneous or sequential functionalization of both the C-I and C-H bonds could lead to the rapid synthesis of highly substituted and complex molecules. nih.gov For example, a domino reaction involving an initial C-I bond coupling followed by an intramolecular C-H activation could be a powerful tool for constructing polycyclic systems.

Bio-inspired Chemical Synthesis Approaches

Bio-inspired synthesis, which mimics the strategies used by nature to construct complex molecules, is a growing area of chemical research. nih.govresearchgate.net Applying these principles to the synthesis and transformation of 4-Cyclopropoxy-3-iodoaniline could lead to novel and efficient synthetic routes.